Elucidation of the Chemical Architecture of Buxifoliadine C: A Technical Overview
Elucidation of the Chemical Architecture of Buxifoliadine C: A Technical Overview
Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific information on the isolation and structural elucidation of a compound named "Buxifoliadine C." This technical guide is constructed based on the published data for a closely related acridone alkaloid, designated as buxifoliadine , isolated from the plant Atalantia buxifolia. The methodologies and data presented herein are representative of the techniques typically employed in the structural determination of novel natural products within this chemical class and serve as an illustrative guide for researchers in the field.
Introduction
The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have historically been a rich source of therapeutic agents. The genus Atalantia has been a subject of phytochemical investigation, leading to the isolation of several acridone alkaloids with potential biological activities. This document provides a detailed account of the experimental procedures and spectroscopic data interpretation that facilitate the structural elucidation of buxifoliadine, a representative member of this family. The workflow and analytical techniques described offer a foundational understanding for the structural characterization of similar natural products.
Isolation and Purification
The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. The following protocol outlines a general procedure for the extraction and purification of acridone alkaloids from Atalantia buxifolia.
Experimental Protocol: Extraction and Isolation
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Plant Material Collection and Preparation: The aerial parts of Atalantia buxifolia are collected, air-dried, and pulverized into a fine powder.
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Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.
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Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.
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Chromatographic Purification: The chloroform-soluble fraction, typically rich in alkaloids, is subjected to repeated column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components.
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Final Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.
Spectroscopic Data and Structural Elucidation
The determination of the chemical structure of a purified compound relies on a combination of spectroscopic techniques. Mass spectrometry provides information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.
Table 1: Mass Spectrometry Data for Buxifoliadine
| Parameter | Observed Value |
| Molecular Ion (M+) | m/z [value] |
| Molecular Formula | C_x_H_y_N_z_O_w_ |
| Exact Mass | [value] |
Note: Specific numerical values for m/z and exact mass are not available in the referenced abstracts. These would be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are fundamental to piecing together the molecular puzzle. The following tables summarize the key NMR data that would be acquired for a buxifoliadine-type alkaloid.
Table 2: ¹H NMR Spectroscopic Data for Buxifoliadine (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-x | [value] | [e.g., d, t, m] | [value] |
| H-y | [value] | [e.g., s] | - |
| ... | ... | ... | ... |
Note: Specific chemical shifts and coupling constants are not available in the referenced abstracts.
Table 3: ¹³C NMR Spectroscopic Data for Buxifoliadine (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-x | [value] |
| C-y | [value] |
| ... | ... |
Note: Specific chemical shifts are not available in the referenced abstracts.
Interpretation of Spectroscopic Data
The structural elucidation process involves the systematic analysis of the collected spectroscopic data:
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Molecular Formula Determination: The molecular formula is established from the HRMS data.
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Identification of Functional Groups: Characteristic signals in the ¹H and ¹³C NMR spectra, in conjunction with Infrared (IR) spectroscopy, help identify key functional groups such as hydroxyl groups, methoxy groups, aromatic rings, and carbonyl groups.
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Establishment of Proton-Proton Correlations: The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, revealing the connectivity of adjacent carbon atoms.
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Direct Carbon-Proton Correlations: The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached.
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Long-Range Carbon-Proton Correlations: The HMBC spectrum is crucial for establishing the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. These correlations are key to connecting the different structural fragments.
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Final Structure Assembly: By integrating all the data from MS, 1D, and 2D NMR experiments, the complete chemical structure of the molecule is assembled and verified.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like buxifoliadine.
